molecular formula C18H21ClN2O3 B416077 Cyclopentyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cyclopentyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B416077
M. Wt: 348.8g/mol
InChI Key: XREBUZWIHNFMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a cyclopentyl ring, a chlorophenyl group, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopentyl ring, followed by the introduction of the chlorophenyl group through a Grignard reaction. The pyrimidine core is then constructed via cyclization reactions involving appropriate precursors. The final step involves the esterification of the carboxylate group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally benign reagents and catalysts is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted

Properties

Molecular Formula

C18H21ClN2O3

Molecular Weight

348.8g/mol

IUPAC Name

cyclopentyl 6-(2-chlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C18H21ClN2O3/c1-11-15(17(22)24-12-7-3-4-8-12)16(20-18(23)21(11)2)13-9-5-6-10-14(13)19/h5-6,9-10,12,16H,3-4,7-8H2,1-2H3,(H,20,23)

InChI Key

XREBUZWIHNFMGI-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1C)C2=CC=CC=C2Cl)C(=O)OC3CCCC3

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=CC=C2Cl)C(=O)OC3CCCC3

Origin of Product

United States

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